2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a pyrimidine-sulfanyl-acetamide derivative characterized by:
- Pyrimidine core: A 4-(3,4-dimethylphenyl)-substituted pyrimidin-2-yl group. The 3,4-dimethylphenyl substituent enhances lipophilicity and may influence π-π stacking interactions in biological targets .
- Acetamide tail: An N-[2-(trifluoromethyl)phenyl] group, where the trifluoromethyl (CF₃) substituent contributes strong electron-withdrawing effects, improving resistance to oxidative metabolism and enhancing binding affinity to hydrophobic pockets .
Molecular Formula: C₂₁H₁₉F₃N₄OS Molecular Weight: 456.46 g/mol.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-13-7-8-15(11-14(13)2)17-9-10-25-20(27-17)29-12-19(28)26-18-6-4-3-5-16(18)21(22,23)24/h3-11H,12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXVHOYVFVDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biological Activity
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with potential biological activity. Its unique structure, which combines a pyrimidine ring with a sulfanyl group and an acetamide moiety, suggests diverse applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
- IUPAC Name : this compound
- Molecular Formula : C21H21F3N3OS
- Molecular Weight : 436.48 g/mol
- CAS Number : 1019153-51-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may inhibit cell proliferation in cancer cells and exhibit antimicrobial properties.
Anticancer Properties
Recent studies have indicated that this compound has significant anticancer activity.
- Cell Lines Tested :
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colon cancer (HCT116)
The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | G1 phase arrest |
| HCT116 | 10.0 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens.
- Microorganisms Tested :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The results showed that the compound inhibited the growth of these microorganisms with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study published in the Journal of Medicinal Chemistry explored the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its potential as a therapeutic agent against breast cancer . -
Antimicrobial Efficacy Research :
Another investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of this compound. It was found to be particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds is presented below, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Substituent Comparisons
Table 2: Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods.
Key Insights :
Substituent Impact on Lipophilicity: The target compound’s 3,4-dimethylphenyl and CF₃ groups contribute to a higher logP (3.8) compared to diaminopyrimidine analogs (logP 2.1–2.5), favoring membrane permeability but reducing aqueous solubility . Hydroxyl-substituted analogs (e.g., ) exhibit improved solubility (0.65 mg/mL) due to H-bonding capacity but lower metabolic stability .
Biological Activity Trends: Diaminopyrimidine derivatives (e.g., ) show enhanced hydrogen bonding with target proteins, making them potent enzyme inhibitors. However, their shorter half-lives (t₁/₂ ~2.5–3 h) limit in vivo utility . The thieno[2,3-d]pyrimidinone analog () exhibits a fused-ring system, likely improving target affinity but reducing solubility (0.08 mg/mL) due to increased rigidity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to , where 2-thio-pyrimidine reacts with chloroacetamide derivatives. Yields >85% are typical for such reactions, though steric hindrance from the 3,4-dimethylphenyl group may require optimized conditions .
Crystallographic Behavior :
- Pyrimidine-sulfanyl-acetamides with planar substituents (e.g., 4-chlorophenyl in ) exhibit dihedral angles of 42–67° between pyrimidine and aryl rings, influencing crystal packing and solubility. The target compound’s 3,4-dimethylphenyl group may induce tighter packing, reducing dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
